molecular formula C2H5NO B13414553 Formaldehyde, O-methyloxime CAS No. 62479-73-6

Formaldehyde, O-methyloxime

Cat. No.: B13414553
CAS No.: 62479-73-6
M. Wt: 59.07 g/mol
InChI Key: KQBWUPMFKBDNJJ-UHFFFAOYSA-N
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Description

Formaldehyde, O-methyloxime, also known as formaldoxime, is an organic compound with the formula H2C=N−OH. It is the oxime derivative of formaldehyde. This compound is a colorless liquid that tends to polymerize into a cyclic trimer. Aqueous solutions of formaldoxime are stable, as is its hydrochloride form ([H2C=N(−H)(−OH)]+Cl−) .

Preparation Methods

Formaldehyde, O-methyloxime is typically synthesized by the reaction of hydroxylamine with formaldehyde. The reaction proceeds as follows:

HCHO+NH2OHH2C=N−OH+H2O\text{HCHO} + \text{NH}_2\text{OH} \rightarrow \text{H}_2\text{C=N−OH} + \text{H}_2\text{O} HCHO+NH2​OH→H2​C=N−OH+H2​O

This reaction is straightforward and can be conducted under mild conditions .

In industrial settings, the production of formaldoxime involves similar methods, with careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Formaldehyde, O-methyloxime undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions .

Scientific Research Applications

Formaldehyde, O-methyloxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of formaldoxime involves its reactivity with nucleophiles, such as amines and thiols. It forms methylol derivatives at the site of contact, which can further react to form adducts or cross-links with DNA, RNA, and proteins . This reactivity underlies its use in various chemical and biological applications.

Comparison with Similar Compounds

Formaldehyde, O-methyloxime is part of a broader family of oximes, which include aldoximes and ketoximes. Similar compounds include:

    Acetaldoxime (CH3CH=NOH): An oxime derived from acetaldehyde.

    Benzaldoxime (C6H5CH=NOH): An oxime derived from benzaldehyde.

    Acetone oxime (CH3C(=NOH)CH3): A ketoxime derived from acetone.

Compared to these compounds, formaldoxime is unique due to its simple structure and high reactivity, making it a valuable reagent in organic synthesis and industrial applications .

Properties

CAS No.

62479-73-6

Molecular Formula

C2H5NO

Molecular Weight

59.07 g/mol

IUPAC Name

N-methoxymethanimine

InChI

InChI=1S/C2H5NO/c1-3-4-2/h1H2,2H3

InChI Key

KQBWUPMFKBDNJJ-UHFFFAOYSA-N

Canonical SMILES

CON=C

Origin of Product

United States

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